3,3-Dimethyloctane (CAS 4110-44-5) is a highly branched C10H22 aliphatic hydrocarbon utilized primarily as a high-purity reference standard in petrochemical analysis and thermodynamic modeling. Characterized by a gem-dimethyl substitution at the third carbon, this liquid alkane exhibits a boiling point of 161 °C, a melting point of -53.99 °C, and a density of approximately 0.734 g/cm³[1]. In procurement contexts, it is predominantly sourced for Detailed Hydrocarbon Analysis (DHA) calibration mixtures, such as PiONA standards, where precise structural isomers are required to map gas chromatography retention times [2]. Additionally, its specific steric profile makes it a critical benchmark for evaluating the impact of branching on the cold-flow properties, viscosity, and cetane numbers of synthetic and aviation fuels [3].
Substituting 3,3-Dimethyloctane with its linear counterpart, n-decane, or a generic mixture of C10 isomers fundamentally compromises both analytical accuracy and thermodynamic modeling. In gas chromatography, the gem-dimethyl branching significantly reduces the molecule's interaction with non-polar stationary phases, shifting its Kovats retention index away from the n-decane baseline; using a generic C10 standard would therefore lead to the misidentification of critical isoparaffin peaks in ASTM D6729 fuel assays [1]. Furthermore, in fuel formulation studies, the branching structure disrupts solid-state packing, depressing the melting point by over 24 °C compared to n-decane. A generic linear substitute cannot replicate these cold-flow dynamics or the associated shifts in kinematic viscosity and ignition delay, rendering it unsuitable for advanced diesel or aviation fuel modeling [2].
In analytical workflows utilizing non-polar capillary columns (e.g., DB-1, OV-1), 3,3-Dimethyloctane demonstrates a significantly reduced retention time compared to linear alkanes of the same molecular weight. Empirical data establishes its Kovats retention index at approximately 934 to 942, depending on the temperature program, directly contrasting with n-decane, which is defined exactly at 1000 [1]. This quantitative separation is critical for resolving complex hydrocarbon mixtures in spark ignition engine fuels.
| Evidence Dimension | Kovats Retention Index (Non-polar column) |
| Target Compound Data | 934–942 |
| Comparator Or Baseline | n-Decane (1000) |
| Quantified Difference | Index reduction of 58–66 units |
| Conditions | Isothermal and temperature-programmed GC on non-polar stationary phases |
Ensures precise peak assignment and calibration in Detailed Hydrocarbon Analysis (ASTM D6729/D6730) where generic C10 standards would cause misidentification.
The gem-dimethyl branching at the C3 position of 3,3-Dimethyloctane introduces steric hindrance that severely limits intermolecular van der Waals interactions and efficient crystal lattice packing. Consequently, the compound exhibits a melting point of -53.99 °C, which is substantially lower than the -29.7 °C melting point of the linear isomer n-decane . This thermal behavior makes it an essential pure-component benchmark for modeling the low-temperature operability of middle distillates.
| Evidence Dimension | Melting Point |
| Target Compound Data | -53.99 °C |
| Comparator Or Baseline | n-Decane (-29.7 °C) |
| Quantified Difference | 24.29 °C lower melting point |
| Conditions | Standard atmospheric pressure |
Provides a necessary structural benchmark for formulating aviation and diesel fuels that require strict low-temperature fluidity.
The reduced surface area of the branched 3,3-Dimethyloctane molecule compared to linear C10 alkanes results in weaker intermolecular forces in the liquid phase, directly impacting its volatility. The compound boils at 161 °C, whereas n-decane boils at 174 °C . This 13 °C differential is highly relevant for high-temperature simulated distillation (HTSD) and for tuning the evaporation profiles of specialized solvent blends and synthetic fuels [1].
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 161 °C |
| Comparator Or Baseline | n-Decane (174 °C) |
| Quantified Difference | 13 °C reduction in boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Allows formulators to precisely adjust the distillation curve and flash point of hydrocarbon mixtures without altering the overall carbon number.
Due to its precise and highly reproducible Kovats retention index, 3,3-Dimethyloctane is procured as a critical component in PiONA (Paraffins, Isoparaffins, Olefins, Naphthenes, Aromatics) reference standards. It enables analytical laboratories to accurately calibrate gas chromatography equipment for ASTM D6729, D6730, and D6733 methodologies, ensuring the correct identification of isoparaffin fractions in complex spark-ignition engine fuels and crude oil feedstocks [1].
The significant melting point depression exhibited by 3,3-Dimethyloctane compared to linear alkanes makes it a highly valuable model compound in petrochemical research. It is utilized to study the trade-offs between cetane number and cold-flow operability (such as cloud point and pour point) in the development of next-generation synthetic and bio-derived middle distillates [2].
In computational chemistry and chemical engineering, the specific steric profile and volatility of 3,3-Dimethyloctane are used to validate Quantitative Structure-Property Relationship (QSPR) models and Non-Equilibrium Molecular Dynamics (NEMD) simulations. Procuring the pure compound allows researchers to physically verify predicted values for kinematic viscosity, flash points, and liquid density of branched hydrocarbons against empirical data [3].
Flammable;Corrosive;Irritant